molecular formula C23H22N2O3S B14966537 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B14966537
M. Wt: 406.5 g/mol
InChI Key: IYWOBLVIHNDANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one is a benzothiadiazine derivative characterized by a sulfone group (1,1-dioxo) and substituents at the 2- and 4-positions of the heterocyclic core. The 2-position is substituted with a 3,4-dimethylphenyl group, while the 4-position bears a (3-methylphenyl)methyl moiety.

The synthesis of such compounds typically involves the use of substituted anthranilic acids or methyl anthranilates as precursors, followed by sulfonylation and cyclization steps. highlights the challenges of post-synthetic modifications due to competing reaction centers, favoring the introduction of substituents prior to benzothiadiazine ring formation for higher yields and purity .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C23H22N2O3S/c1-16-7-6-8-19(13-16)15-24-21-9-4-5-10-22(21)29(27,28)25(23(24)26)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

IYWOBLVIHNDANE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 3-methylbenzyl chloride.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Cyclization and Oxidation: The intermediate is then subjected to cyclization and oxidation reactions to form the final benzothiadiazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a tool compound to study biological pathways and molecular targets.

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one derivatives. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione () 2: 4-methoxyphenyl; 3: benzyl C₂₁H₂₀N₂O₃S 380.46 Methoxy group enhances polarity; benzyl group increases steric bulk .
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one () 2: 4-methoxyphenyl; 4: 4-chlorobenzyl C₂₂H₁₇ClN₂O₄S 440.89 Chlorine substituent introduces electron-withdrawing effects .
Target Compound 2: 3,4-dimethylphenyl; 4: 3-methylbenzyl C₂₅H₂₄N₂O₃S 432.54 Methyl groups enhance lipophilicity; symmetrical alkylation .

Key Comparisons:

  • In contrast, the 3,4-dimethylphenyl group (target compound) provides weaker electron-donating effects but greater hydrophobicity .
  • Steric Effects :

    • The 3-methylbenzyl group (target compound) creates moderate steric hindrance compared to the bulkier benzyl group in . This may influence binding interactions in biological systems or crystallization behavior .
  • Synthetic Accessibility :

    • The target compound’s methyl-substituted phenyl groups are synthetically accessible via pre-functionalized anthranilic acid precursors, as described in . In contrast, halogenated analogs (e.g., ) may require additional steps for halogen introduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.